molecular formula C17H14BrNO4 B2728246 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 258264-67-4

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2728246
M. Wt: 376.206
InChI Key: LUZKTAQYDAYQDL-UHFFFAOYSA-N
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Description



  • The compound is a derivative of indole, containing a bromine atom, a hydroxy group, and a methoxy group.

  • It has potential biological activity due to its structural features.





  • Synthesis Analysis



    • The synthesis of this compound involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with appropriate precursors.

    • Further details on the synthetic route would require a thorough literature search.





  • Molecular Structure Analysis



    • The molecular formula is C~8~H~7~BrO~3~.

    • The structure includes an indole ring, a bromine atom, a hydroxy group, and a methoxy group.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions, including substitution, oxidation, and reduction.

    • Specific reactions would depend on reaction conditions and functional groups present.





  • Physical And Chemical Properties Analysis



    • The compound’s melting point, solubility, and stability should be determined experimentally.




  • Scientific Research Applications

    Chemical Reactions and Transformations

    The compound has been studied in the context of chemical reactions, particularly in the formation of thiazoles and indol-2-ones. Kammel et al. (2015) explored its reactions under mildly basic conditions, resulting in unexpected products like Eschenmoser coupling reactions (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Furthermore, Kammel et al. (2017) investigated its reaction with substituted aromatic thioamides, leading to the formation of various thiazoles and indol-2-ones, demonstrating its potential in synthetic organic chemistry (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).

    Kinase Inhibition and Potential Therapeutic Applications

    The compound's derivatives have been identified as potent TrkA kinase inhibitors, as discussed by Wood et al. (2004). These findings indicate potential applications in therapeutic areas, particularly targeting kinase-related pathways (Wood, Kuyper, Petrov, Hunter, Harris, & Lackey, 2004).

    Antioxidant Properties

    Research on bromophenol derivatives, which are structurally related to this compound, suggests potential antioxidant properties. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities comparable to standard antioxidants (Li, Li, Gloer, & Wang, 2011). This opens up avenues for further research into the antioxidant potential of similar compounds.

    Synthesis and Structural Studies

    The compound has been a subject of interest in synthetic chemistry and structural studies. Zhu and Qiu (2011) synthesized Schiff bases using a related compound, demonstrating its versatility in forming structurally diverse molecules (Zhu & Qiu, 2011). Maru (2016) conducted a microwave-assisted synthesis of related compounds, highlighting a green approach to their preparation (Maru, 2016).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Provide appropriate exhaust ventilation when handling.

    • Normal preventive fire protection measures apply.




  • Future Directions



    • Investigate its biological activity, potential therapeutic applications, and optimization of synthesis routes.




    properties

    IUPAC Name

    5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H14BrNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LUZKTAQYDAYQDL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H14BrNO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

    Citations

    For This Compound
    1
    Citations
    SMR De Dios - 2022 - search.proquest.com
    Human serine racemase (hSR) is a pyridoxal 5’-phosphate (PLP)-dependent enzyme involved in the racemization and β-elimination of L-serine to give D-serine and pyruvate, …
    Number of citations: 0 search.proquest.com

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